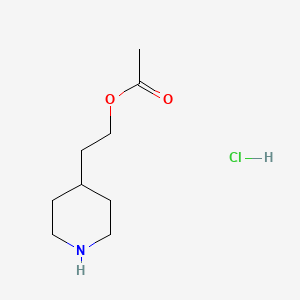![molecular formula C12H12N2S B1322261 2-Phényl-4,5,6,7-tétrahydrothiazolo[5,4-c]pyridine CAS No. 374824-28-9](/img/structure/B1322261.png)
2-Phényl-4,5,6,7-tétrahydrothiazolo[5,4-c]pyridine
Vue d'ensemble
Description
2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is a heterocyclic compound with a molecular formula of C12H12N2S. This compound is characterized by a fused ring system containing both nitrogen and sulfur atoms, making it a valuable scaffold in medicinal chemistry and organic synthesis .
Applications De Recherche Scientifique
2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Mécanisme D'action
Pharmacokinetics
The compound has a predicted boiling point of 394.9±34.0 °C and a density of 1.199±0.06 g/cm3 . These properties may influence its bioavailability, but further studies are needed to confirm this.
Result of Action
The molecular and cellular effects of 2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine’s action are currently unknown
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the action of this compound .
Analyse Biochimique
Biochemical Properties
2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as factor Xa, which is involved in the coagulation cascade . By binding to the active site of factor Xa, 2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine prevents the conversion of prothrombin to thrombin, thereby inhibiting blood clot formation. Additionally, this compound can interact with various proteins through hydrogen bonding and hydrophobic interactions, influencing their structure and function.
Cellular Effects
The effects of 2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine on cellular processes are diverse and depend on the cell type and context. In cancer cells, this compound has been observed to induce apoptosis by activating caspase enzymes and disrupting mitochondrial membrane potential . It also affects cell signaling pathways, such as the PI3K/Akt pathway, leading to altered gene expression and reduced cell proliferation. Furthermore, 2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine can modulate cellular metabolism by inhibiting key metabolic enzymes, resulting in decreased ATP production and increased oxidative stress.
Molecular Mechanism
At the molecular level, 2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine exerts its effects through various mechanisms. One primary mechanism is enzyme inhibition, where the compound binds to the active site of target enzymes, blocking their catalytic activity . This binding can occur through covalent or non-covalent interactions, depending on the enzyme and the specific binding site. Additionally, 2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to its degradation . Over time, the degradation products may exhibit different biochemical properties and reduced efficacy. Long-term studies have shown that continuous exposure to 2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine can lead to adaptive cellular responses, such as upregulation of detoxifying enzymes and changes in cellular metabolism.
Dosage Effects in Animal Models
The effects of 2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine in animal models vary with dosage. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, it may induce adverse effects, such as hepatotoxicity and nephrotoxicity, due to the accumulation of toxic metabolites. Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biochemical and cellular effects, while doses above this threshold can lead to toxicity.
Metabolic Pathways
2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion. The metabolic flux of 2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine can be influenced by factors such as enzyme induction and inhibition, leading to changes in metabolite levels and overall metabolic activity.
Transport and Distribution
The transport and distribution of 2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, such as P-glycoprotein, which play a crucial role in its cellular uptake and efflux . Once inside the cell, 2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine can bind to intracellular proteins, such as albumin and cytosolic enzymes, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by factors such as blood flow, tissue permeability, and binding affinity to extracellular matrix components.
Subcellular Localization
The subcellular localization of 2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is critical for its activity and function. This compound can be targeted to specific cellular compartments through various mechanisms, such as post-translational modifications and interaction with targeting signals . For example, phosphorylation of 2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine can enhance its binding to nuclear import receptors, facilitating its translocation to the nucleus. Within the nucleus, this compound can interact with chromatin and transcription factors, modulating gene expression. Additionally, 2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine can localize to mitochondria, where it influences mitochondrial function and energy production.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a phenyl-substituted amine with a thiazole derivative under acidic or basic conditions to promote cyclization . The reaction is often carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs, depending on the specific reagents and conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine: This compound has a similar structure but with a methyl group at the 5-position, which can alter its chemical properties and biological activity.
2-Amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine:
Uniqueness
2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is unique due to its phenyl substitution, which enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets. This structural feature can improve its binding affinity and specificity compared to other similar compounds .
Propriétés
IUPAC Name |
2-phenyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S/c1-2-4-9(5-3-1)12-14-10-6-7-13-8-11(10)15-12/h1-5,13H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIKGWINLWHWRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(S2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624941 | |
| Record name | 2-Phenyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374824-28-9 | |
| Record name | 2-Phenyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B1322181.png)



![Thieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1322189.png)







